molecular formula C7H10O B2643109 1-Cyclopropylcyclopropane-1-carbaldehyde CAS No. 1236076-63-3

1-Cyclopropylcyclopropane-1-carbaldehyde

Cat. No.: B2643109
CAS No.: 1236076-63-3
M. Wt: 110.156
InChI Key: DKIBEEUNIVYPFB-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₇H₁₀O. It is characterized by the presence of two cyclopropane rings and an aldehyde functional group.

Preparation Methods

One common method includes the reaction of cyclopropylmethyl bromide with a suitable aldehyde precursor under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropylcyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a valuable compound for studying the effects of cyclopropane rings on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Cyclopropylcyclopropane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane rings impose conformational rigidity on the molecule, which can influence its binding affinity and specificity to target proteins. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

1-Cyclopropylcyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds such as:

    Cyclopropylcarbinol: Similar in structure but with a hydroxyl group instead of an aldehyde.

    Cyclopropylmethylamine: Contains an amine group instead of an aldehyde.

    Cyclopropylacetic acid: Features a carboxylic acid group instead of an aldehyde.

Properties

IUPAC Name

1-cyclopropylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIBEEUNIVYPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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